Physicochemical Properties and Synthetic Utility of 2-Bromo-5-(difluoromethyl)-1H-imidazole Hydrochloride: A Technical Guide for Drug Development
Physicochemical Properties and Synthetic Utility of 2-Bromo-5-(difluoromethyl)-1H-imidazole Hydrochloride: A Technical Guide for Drug Development
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery. Among these building blocks, 2-bromo-5-(difluoromethyl)-1H-imidazole hydrochloride (CAS: 2940953-83-1) has emerged as a highly versatile, bifunctional intermediate[1]. By combining a reactive C2-bromide handle with a C5-difluoromethyl (-CHF2) group, this compound allows researchers to rapidly construct complex, drug-like architectures while fine-tuning the physicochemical properties of the final active pharmaceutical ingredient (API).
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the structural causality behind its physicochemical profile, dissect the thermodynamic advantages of the difluoromethyl bioisostere, and provide field-validated, step-by-step protocols for its synthetic manipulation.
Physicochemical Profiling and Structural Causality
Understanding the intrinsic properties of this building block is critical for predicting its behavior in both the reactor and biological systems. The data below summarizes the core quantitative metrics[1].
Quantitative Data Summary
| Property | Value | Causality / Implication |
| Chemical Name | 2-bromo-5-(difluoromethyl)-1H-imidazole hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 2940953-83-1 | Unique identifier for the HCl salt form. |
| Molecular Formula | C4H4BrClF2N2 | Accounts for the free base + HCl. |
| Molecular Weight | 233.44 g/mol | Ideal low-molecular-weight building block. |
| Physical State | Crystalline Solid | The HCl salt prevents the hygroscopic/volatile nature of the free base. |
| Reactive Sites | C2 (Bromide), N1 (Amine) | Enables orthogonal cross-coupling and alkylation. |
The Difluoromethyl (-CHF2) Bioisostere Effect
The inclusion of the -CHF2 group at the C5 position is not merely structural; it is a calculated physicochemical modification.
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Lipophilic Hydrogen Bond Donor: Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the -CHF2 moiety contains a polarized C-H bond. This allows it to act as a lipophilic hydrogen bond donor, serving as a highly effective bioisostere for hydroxyl (-OH), thiol (-SH), or amine groups[2].
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Basicity Modulation (pKa): The strong inductive electron-withdrawing effect of the fluorine atoms significantly reduces the Brønsted basicity of the imidazole core. Studies have shown that α,α-difluorination can lower the pKa of azoles by 2.7 to 3.8 units[3].
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Toxicity Mitigation: By lowering the Lewis basicity of the imidazole nitrogens, the -CHF2 group minimizes off-target coordination with metalloenzymes (such as CYP450s or hERG channels), a common liability in imidazole-containing drugs[3].
Fig 1: Mechanistic impact of the -CHF2 group on the imidazole physicochemical profile.
The Role of the Hydrochloride Salt
Imidazoles bearing electron-withdrawing groups and heavy halogens can be prone to oxidation or degradation upon prolonged storage. Formulating this intermediate as a hydrochloride salt provides a self-validating stability system. The protonation of the N3 nitrogen locks the molecule into a stable crystalline lattice, drastically improving shelf-life, handling, and solubility in polar protic solvents during early-stage reaction setups.
Synthetic Utility & Experimental Workflows
The primary synthetic value of 2-bromo-5-(difluoromethyl)-1H-imidazole lies in its orthogonal reactivity. The C2-bromide is highly activated toward oxidative addition by palladium catalysts due to the electron-deficient nature of the fluorinated imidazole ring. This makes it an exceptional substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.
However, the hydrochloride salt must be neutralized (free-based) prior to transition-metal catalysis . Failure to do so will result in the stoichiometric consumption of the basic additives (e.g., K2CO3, Cs2CO3) required for the catalytic cycle, leading to stalled reactions and poor yields.
Protocol 1: Free-Basing and Isolation
Objective: Convert the stable HCl salt into the reactive free base while preventing the loss of the potentially volatile intermediate.
Step-by-Step Methodology:
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Suspension: Suspend 1.0 equivalent of 2-bromo-5-(difluoromethyl)-1H-imidazole hydrochloride in ethyl acetate (EtOAc) (10 mL/mmol) at 0 °C.
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Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) dropwise. Causality check: Monitor for CO2 gas evolution. The reaction is complete when gas evolution ceases and the aqueous layer pH is ~8.
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Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 5 mL/mmol).
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Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na2SO4.
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Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal degradation). Store the resulting free base under inert atmosphere (N2 or Ar) at -20 °C if not used immediately.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the C2 position using an arylboronic acid.
Step-by-Step Methodology:
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Reagent Assembly: To an oven-dried Schlenk flask, add the free-based imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), Potassium Carbonate (K2CO3, 2.5 eq), and the catalyst Pd(dppf)Cl2 (0.05 eq).
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Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen (N2). Repeat this cycle three times. Causality check: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5 mL/mmol). Note: Water is essential to dissolve the K2CO3 and facilitate the transmetalation step of the catalytic cycle.
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Thermal Activation: Heat the reaction mixture to 90 °C in an oil bath for 4–6 hours.
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Validation & Monitoring: Monitor the reaction progress via LCMS. The disappearance of the starting material mass (m/z ~197 for the free base) and the appearance of the product mass validates the catalytic turnover.
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Workup & Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 2: Standardized workflow for Pd-catalyzed Suzuki-Miyaura coupling at the C2 position.
Analytical Characterization Signatures
When validating the identity and purity of 2-bromo-5-(difluoromethyl)-1H-imidazole, scientists should rely on multi-nuclear NMR spectroscopy.
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1H NMR (DMSO-d6): The most diagnostic signal is the difluoromethyl proton (-CHF2). Due to the massive scalar coupling with the two adjacent fluorine atoms ( 2JHF≈52−54 Hz), this proton will appear as a distinct, wide triplet in the region of 6.80–7.20 ppm. The imidazole backbone proton (C4-H) will appear as a singlet further downfield.
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19F NMR: The two fluorine atoms of the -CHF2 group will appear as a doublet (coupled back to the proton) around -112 to -115 ppm.
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Mass Spectrometry (ESI+): Due to the presence of the bromine isotope ( 79 Br and 81 Br in a ~1:1 ratio), the mass spectrum of the free base will show a characteristic "twin peak" isotopic pattern at m/z 197.0 and 199.0 [M+H]+.
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[Link]
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Herrick, R. M., et al. (2023). The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. National Institutes of Health (NIH) / PubMed Central.[Link]
